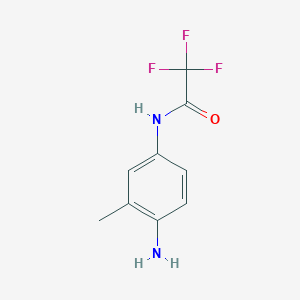
2-Methyl-4-trifluoroacetamidoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-trifluoroacetamidoaniline is an organic compound with the molecular formula C9H9F3N2O It is a derivative of aniline, where the amino group is substituted with a trifluoroacetamido group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-trifluoroacetamidoaniline typically involves the reaction of 2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetamido group. The general reaction scheme is as follows:
Starting Material: 2-Methylaniline
Reagent: Trifluoroacetic anhydride
Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-trifluoroacetamidoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Methyl-4-trifluoroacetamidoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-trifluoroacetamidoaniline involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-trifluoroacetamidoaniline
- 4-Trifluoroacetamidoaniline
- 2,6-Dichloro-4-trifluoromethyl-aniline
Uniqueness
2-Methyl-4-trifluoroacetamidoaniline is unique due to the specific positioning of the trifluoroacetamido and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-(4-amino-3-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O/c1-5-4-6(2-3-7(5)13)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
NOAVDLDSPLZUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


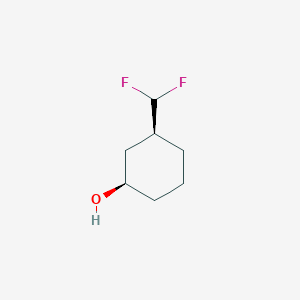
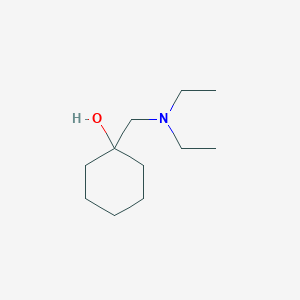
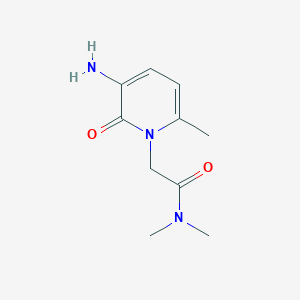
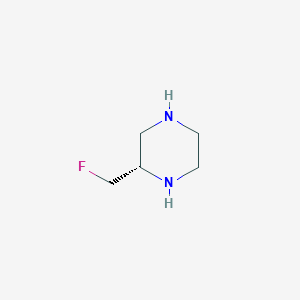
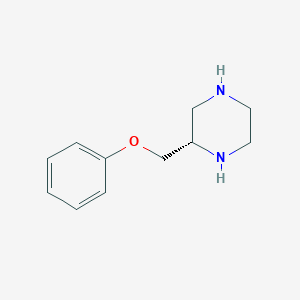
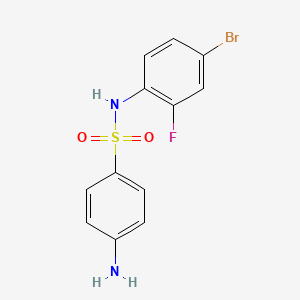
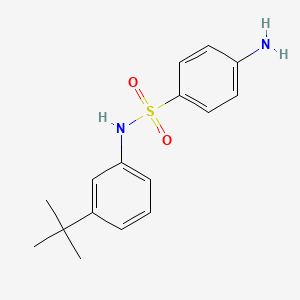
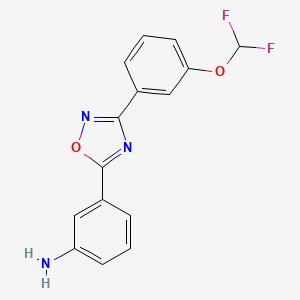
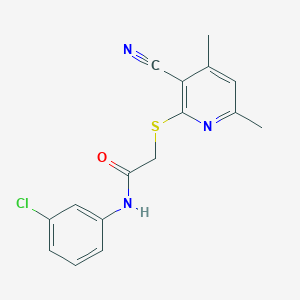
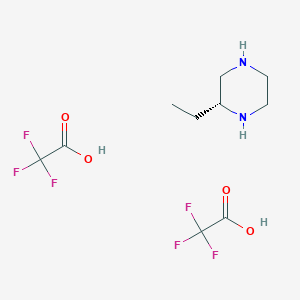
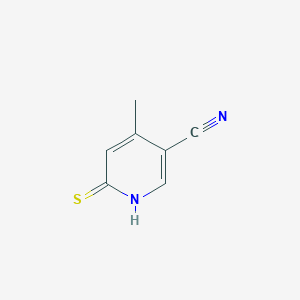
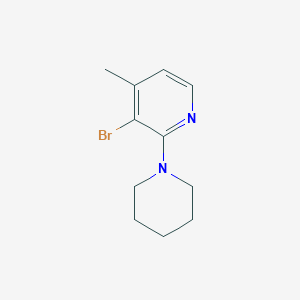
![5-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12997998.png)
![2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
